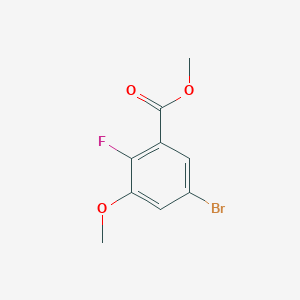

Methyl 5-bromo-2-fluoro-3-methoxybenzoate

Descripción

BenchChem offers high-quality Methyl 5-bromo-2-fluoro-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-fluoro-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 5-bromo-2-fluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGFMRUTTAZCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 5-bromo-2-fluoro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic importance of highly functionalized, versatile building blocks cannot be overstated. Methyl 5-bromo-2-fluoro-3-methoxybenzoate, with CAS number 1820684-72-7, emerges as a significant scaffold, offering a unique combination of reactive sites for molecular elaboration. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, particularly in the realm of drug discovery. As a Senior Application Scientist, the following content is curated to not only present established protocols but also to explain the underlying chemical principles that guide experimental design.

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1820684-72-7 | CymitQuimica[1] |

| Molecular Formula | C₉H₈BrFO₂ | ChemicalBook[2] |

| Molecular Weight | 263.06 g/mol | PubChem[3] |

| IUPAC Name | methyl 5-bromo-2-fluoro-3-methoxybenzoate | |

| Canonical SMILES | COC1=CC(Br)=CC(C(=O)O)=C1F | Fluorochem[4] |

| InChI Key | GPGFMRUTTAZCNO-UHFFFAOYSA-N | CymitQuimica[1] |

| Purity | ≥95% | CymitQuimica[1] |

Strategic Synthesis

Proposed Synthesis Workflow

Caption: Proposed synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate.

Detailed Esterification Protocol (Fischer Esterification)

This protocol is adapted from standard Fischer esterification procedures and methods used for similar substituted benzoic acids.[5]

Materials:

-

5-bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq)

-

Methanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluoro-3-methoxybenzoic acid.

-

Add a significant excess of methanol to serve as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure Methyl 5-bromo-2-fluoro-3-methoxybenzoate.

Justification of Experimental Choices:

-

Excess Methanol: The use of excess methanol drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Sulfuric Acid: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Aqueous Workup: The washing steps are crucial for removing the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for this specific molecule are not publicly available, we can predict the key features based on the analysis of its structural analogues.[6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

~3.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group (-OCH₃).

-

~3.9 ppm (singlet, 3H): This signal is attributed to the three protons of the methyl ester group (-COOCH₃).

-

Aromatic Region (~7.0-7.5 ppm): Two doublets are expected in this region, corresponding to the two aromatic protons. The fluorine atom will cause splitting (coupling) of the adjacent proton signals.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

~52 ppm: Signal from the methyl ester carbon.

-

~56 ppm: Signal from the methoxy carbon.

-

Aromatic Region (~110-160 ppm): Several signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methoxy group. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M+): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (263.06 g/mol ). The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

-

~1730 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ester group.

-

~1250 cm⁻¹: A strong absorption band due to the C-O stretching of the ester.

-

Aromatic C-H and C=C stretching bands: These will appear in their characteristic regions.

Reactivity and Applications in Drug Discovery

The true value of Methyl 5-bromo-2-fluoro-3-methoxybenzoate lies in its potential as a versatile intermediate in the synthesis of complex, biologically active molecules. Its functionality allows for a variety of chemical transformations.

Key Reactive Sites and Their Utility

Sources

- 1. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Bromo-5-fluoro-6-methoxy-3-methylbenzoic acid | C9H8BrFO3 | CID 84807162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Methyl 3-methoxybenzoate(5368-81-0) 1H NMR spectrum [chemicalbook.com]

- 8. Benzoic acid, methyl ester [webbook.nist.gov]

Physicochemical properties of Methyl 5-bromo-2-fluoro-3-methoxybenzoate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-fluoro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a halogenated aromatic ester with potential applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, offers multiple sites for functionalization, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, outlines a plausible synthetic route, details standard experimental protocols for its characterization, and discusses its potential applications and safe handling procedures. As a compound with limited currently available experimental data, this guide synthesizes information from closely related analogues and predictive models to offer a thorough preliminary understanding for researchers.

Introduction

Halogenated benzoic acid derivatives are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the creation of a vast array of functional molecules. Among these, compounds bearing multiple, distinct halogen and alkoxy substituents are of particular interest due to the nuanced electronic and steric properties they impart. Methyl 5-bromo-2-fluoro-3-methoxybenzoate embodies this complexity, presenting a unique scaffold for chemical exploration. The presence of bromo, fluoro, and methoxy groups on the aromatic ring allows for selective transformations, such as cross-coupling reactions at the bromine site, while the fluoro and methoxy groups modulate the reactivity and physicochemical properties of the molecule.

While extensive experimental data for this specific compound is not yet widely published, its structural precursor, 5-bromo-2-fluoro-3-methoxybenzoic acid, is recognized as a valuable building block in organic synthesis.[1] This suggests that the methyl ester derivative holds similar promise for applications in drug discovery and the development of novel materials. This guide aims to provide a foundational understanding of this compound, leveraging data from structurally similar molecules and established chemical principles to predict its properties and guide future research.

Physicochemical Properties

The precise experimental determination of the physicochemical properties of Methyl 5-bromo-2-fluoro-3-methoxybenzoate is not extensively documented in publicly available literature. However, by examining the properties of structurally related compounds, we can establish a reliable set of predicted values. The following table summarizes these key physicochemical parameters.

| Property | Predicted Value/Information | Data Source/Analogue |

| Molecular Formula | C9H8BrFO3 | |

| Molecular Weight | 263.06 g/mol | PubChem (for 2-Bromo-5-fluoro-6-methoxy-3-methylbenzoic acid)[2] |

| Appearance | Expected to be a white to off-white solid | Analogy with similar substituted benzoates |

| Melting Point | Not available. Likely in the range of 50-100 °C. | Analogy with related compounds like 5-fluoro-2-methoxybenzoic acid (87-91°C)[3] |

| Boiling Point | Not available. | |

| Solubility | Predicted to be soluble in methanol and other organic solvents like DMSO and ethyl acetate. Low solubility in water. | Analogy with related compounds.[4] |

| logP (predicted) | ~2.6 | PubChem (for 2-Bromo-5-fluoro-6-methoxy-3-methylbenzoic acid)[2] |

| CAS Number | Not assigned. |

Note: The predicted values are based on structurally similar compounds and computational models. Experimental verification is highly recommended.

Synthesis and Characterization

A plausible synthetic route to Methyl 5-bromo-2-fluoro-3-methoxybenzoate involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-2-fluoro-3-methoxybenzoic acid.

Proposed Synthetic Workflow

Caption: Proposed synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate.

Experimental Protocol: Esterification

Causality: The esterification of a carboxylic acid with an alcohol is a classic and efficient method for forming esters. The use of an acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol in this case). The reaction is typically performed under reflux to increase the reaction rate.

Step-by-Step Methodology:

-

To a solution of 5-bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 5-bromo-2-fluoro-3-methoxybenzoate.

Characterization Protocols

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A pure compound will have a sharp melting point range (typically 0.5-1°C), while impurities will broaden and depress the melting range.

Step-by-Step Methodology: [5][6][7][8]

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Causality: Solubility is a key parameter that influences a compound's suitability for various applications, including formulation and biological testing. A standardized protocol ensures reproducible results.

Step-by-Step Methodology: [9][10][11]

-

To a known volume of the desired solvent (e.g., 1 mL) in a vial, add a small, weighed amount of the compound.

-

Vigorously stir or sonicate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet any undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a calibration curve.

Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties.[12]

Step-by-Step Methodology (Shake-Flask Method): [13][14][15]

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been pre-saturated with each other.

-

Vortex the mixture vigorously for several minutes to facilitate partitioning.

-

Allow the two phases to separate completely, either by standing or by centrifugation.

-

Carefully sample a known volume from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester and methoxy groups. The two aromatic protons will likely appear as doublets or doublet of doublets in the downfield region (around 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom. The methyl ester protons will be a singlet at approximately 3.9 ppm, and the methoxy protons will also be a singlet, likely in a similar region.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts influenced by the attached substituents. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms will be shifted downfield. The methyl carbons of the ester and methoxy groups will appear upfield (around 50-60 ppm).

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, and its coupling to adjacent protons will provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:[16][17][18][19][20]

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

-

C-O Stretch: Strong bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the C-O stretching of the ester and methoxy groups.

-

C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹, which can sometimes be difficult to distinguish from other vibrations in this fingerprint region.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl groups will be just below 3000 cm⁻¹.

-

C-Br Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of Methyl 5-bromo-2-fluoro-3-methoxybenzoate will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[21][22][23][24][25] The molecular ion peaks would therefore be expected at m/z 262 and 264. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, 31 Da) and the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da).

Stability and Reactivity

Halogenated aromatic esters are generally stable compounds under normal laboratory conditions. However, they can undergo hydrolysis of the ester group under strongly acidic or basic conditions. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in the synthesis of complex organic molecules. The fluorine and methoxy groups are generally stable but can influence the reactivity of the aromatic ring towards nucleophilic or electrophilic substitution.

Safety and Handling

While a specific safety data sheet for Methyl 5-bromo-2-fluoro-3-methoxybenzoate is not available, general precautions for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a promising chemical intermediate with significant potential for applications in medicinal chemistry and materials science. Although detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standard characterization protocols based on established chemical principles and data from closely related analogues. The unique combination of functional groups on its aromatic ring makes it a valuable tool for synthetic chemists, and it is anticipated that further research into this and similar compounds will continue to yield novel and important discoveries.

References

-

PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. National Center for Biotechnology Information. [Link].

-

MySkinRecipes. 5-Bromo-3-fluoro-2-methylbenzoic acid. [Link].

-

Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link].

-

Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link].

- Hites, R. A. (1985). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 57(8), 1585-1588.

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2020). [Link].

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. [Link].

- Huesgen, A. G. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.

- Maiti, K. S. (2012). Vibrational spectroscopy of Methyl benzoate. Physical Chemistry Chemical Physics, 14(30), 10546-10555.

- Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid. .

- Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. .

-

University of Malaya. EXPERIMENT (1) DETERMINATION OF MELTING POINTS. [Link].

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). [Link].

-

Brainly. Provide the IR spectrum analysis for methyl benzoate. (2022). [Link].

-

Faculty of Pharmacy, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link].

-

PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link].

- Deiters, J. K., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

-

YouTube. Mass spectrum of molecules with 1Br and 1Cl. (2024). [Link].

-

Thompson Rivers University. Melting point determination. [Link].

- Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. The Journal of Chemical Physics, 33(4), 1137-1140.

- Van der Velde-Koerts, T., & de Boer, J. (2004). Application of inductively coupled plasma mass spectrometry in drug metabolism studies. Analytical and bioanalytical chemistry, 378(4), 939-953.

-

European Union. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link].

-

NIST. Benzoic acid, methyl ester. [Link].

- Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58641.

-

Westlab Canada. Measuring the Melting Point. (2023). [Link].

-

Catalan, C. A. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? [Discussion post]. ResearchGate. [Link].

-

To determine the melting point of given solid substance. (n.d.). [Link].

-

ACD/Labs. LogP—Making Sense of the Value. [Link].

-

Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link].

-

PubChem. 2-Bromo-5-fluoro-6-methoxy-3-methylbenzoic acid. National Center for Biotechnology Information. [Link].

- Bergström, C. A., et al. (2002). Experimental and computational sceening models for prediction of aqueous drug solubility. Pharmaceutical research, 19(2), 182-188.

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link].

-

ResearchGate. Superposition of IR spectra for pure methyl benzoate and organic phase... [Image]. [Link].

- Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid. .

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Bromo-5-fluoro-6-methoxy-3-methylbenzoic acid | C9H8BrFO3 | CID 84807162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. westlab.com [westlab.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. acdlabs.com [acdlabs.com]

- 13. agilent.com [agilent.com]

- 14. enamine.net [enamine.net]

- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vibrational spectroscopy of Methyl benzoate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. brainly.com [brainly.com]

- 18. researchgate.net [researchgate.net]

- 19. Benzoic acid, methyl ester [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings and practical considerations for analyzing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule.

Introduction

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a polysubstituted benzene derivative. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a methoxy group, and a methyl ester group—results in a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the compound's identity, purity, and structural integrity during and after synthesis. This guide will provide a detailed analysis of the expected spectroscopic features, grounded in the fundamental principles of each technique and supported by data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. The interplay of electronic effects (inductive and resonance) from the various substituents governs the chemical environment of each atom, which is directly reflected in the spectra.

Figure 2: Workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~ 2950-2850 | Medium-Weak | C-H stretch (methyl) |

| ~ 1730 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1100 | Medium | C-O stretch (ether) |

| ~ 1050 | Medium | C-F stretch |

| ~ 600-500 | Medium | C-Br stretch |

Interpretation and Rationale:

-

C=O Stretch: A strong and sharp absorption band around 1730 cm⁻¹ is the most characteristic signal for the ester carbonyl group. [1]* C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. [2]* C-O Stretches: The spectrum will show two distinct C-O stretching bands: a strong one for the ester around 1250 cm⁻¹ and another for the methoxy ether linkage around 1100 cm⁻¹.

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

C-X Stretches: The vibrations corresponding to the carbon-fluorine and carbon-bromine bonds will be found in the fingerprint region of the spectrum.

A. Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Processing:

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 262/264 | Molecular ion (M⁺) peak, showing the isotopic pattern for one bromine atom. |

| 231/233 | [M - OCH₃]⁺ |

| 203/205 | [M - COOCH₃]⁺ |

| 183 | [M - Br]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak is expected at m/z 262 and 264, with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Patterns:

-

Loss of a methoxy radical (•OCH₃) from the ester group would result in a fragment at m/z 231/233.

-

Loss of the entire methoxycarbonyl radical (•COOCH₃) would lead to a fragment at m/z 203/205.

-

Cleavage of the carbon-bromine bond would produce a fragment at m/z 183.

-

A. Experimental Protocol for MS Data Acquisition (GC-MS)

Figure 3: General workflow for GC-MS analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of Methyl 5-bromo-2-fluoro-3-methoxybenzoate. By understanding the predicted spectroscopic data and the principles behind them, researchers can confidently characterize this and other complex organic molecules. The experimental protocols outlined in this guide provide a starting point for obtaining high-quality data.

References

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-5-fluoro-6-methoxy-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Vibrational spectroscopy of Methyl benzoate. RSC Publishing. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

-

ACS Publications. Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. Journal of Chemical & Engineering Data. [Link]

-

brainly.com. Provide the IR spectrum analysis for methyl benzoate. [Link]

-

PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1] This guide provides a comprehensive framework for determining and understanding the solubility profile of a novel compound, Methyl 5-bromo-2-fluoro-3-methoxybenzoate, in a range of organic solvents. In the absence of pre-existing public data for this specific molecule, this document serves as a procedural and theoretical manual for researchers. It outlines the foundational principles of solubility, offers a strategic approach to solvent selection, details robust experimental protocols for quantitative solubility determination, and emphasizes the importance of rigorous data reporting and validation in line with Good Laboratory Practices (GLP).[2][3] The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a reliable and comprehensive solubility profile, a cornerstone for informed decision-making in pharmaceutical research and development.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical sciences, the adage "like dissolves like" serves as a foundational principle in understanding the solubility of chemical entities.[4] The solubility of a substance is formally defined as the maximum amount of that solute that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[5] For a compound such as Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a substituted aromatic ester likely to be an intermediate or API in drug discovery, its solubility profile is a linchpin for several key processes:

-

Chemical Synthesis and Purification: The choice of solvent is paramount for achieving optimal reaction kinetics and for the subsequent purification of the product via crystallization, where solubility and insolubility in different solvent systems are exploited.[6]

-

Formulation Development: A thorough understanding of solubility is essential for developing viable dosage forms. Poor solubility can lead to challenges in achieving therapeutic concentrations of the drug in systemic circulation.[7]

-

Bioavailability: For a drug to be absorbed, it must first be in solution.[8] Therefore, solubility in relevant physiological media, and by extension in organic solvents that can mimic these environments, is a key determinant of a drug's bioavailability.

This guide will navigate the theoretical and practical considerations for establishing the solubility profile of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, providing a roadmap for generating high-quality, reliable data.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental work, a theoretical assessment of Methyl 5-bromo-2-fluoro-3-methoxybenzoate's potential solubility behavior can guide solvent selection and experimental design.

Molecular Structure Analysis

The structure of Methyl 5-bromo-2-fluoro-3-methoxybenzoate dictates its inherent physicochemical properties. Key features influencing its solubility include:

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core.

-

Ester Group (-COOCH₃): The ester functionality introduces polarity and potential for dipole-dipole interactions.

-

Halogen Substituents (Br, F): The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity and dipole moment. Fluorine substitution, in particular, can sometimes enhance aqueous solubility.[9]

-

Methoxy Group (-OCH₃): The methoxy group can influence solubility through its ability to act as a hydrogen bond acceptor and by affecting the electronic properties of the aromatic ring.[8][10]

The interplay of these functional groups results in a molecule with mixed polarity. Therefore, its solubility will be highly dependent on the polarity of the chosen solvent.[11]

The Principle of "Like Dissolves Like"

This principle is the cornerstone of solubility prediction.[12] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: These solvents, characterized by large dipole moments and often the ability to hydrogen bond (protic), are best for dissolving polar and ionic solutes. Examples include water, methanol, and ethanol.

-

Nonpolar Solvents: These solvents have low dipole moments and interact primarily through weaker London dispersion forces. They are effective at dissolving nonpolar solutes. Examples include hexane and toluene.

-

Aprotic Polar Solvents: These solvents have significant dipole moments but lack O-H or N-H bonds, precluding them from being hydrogen bond donors. Examples include acetone and dimethyl sulfoxide (DMSO).

Based on its structure, Methyl 5-bromo-2-fluoro-3-methoxybenzoate is expected to exhibit limited solubility in highly nonpolar solvents like hexane and potentially greater solubility in solvents of intermediate to high polarity, such as alcohols, ketones, and esters.

Thermodynamic Considerations

The process of dissolution can be understood through thermodynamic principles, involving changes in enthalpy (ΔH) and entropy (ΔS).[13] For a solid to dissolve, the energy required to break the crystal lattice forces of the solute and the intermolecular forces of the solvent must be overcome by the energy released upon the formation of new solute-solvent interactions. The overall process is spontaneous if the change in Gibbs free energy (ΔG = ΔH - TΔS) is negative.[14]

The temperature dependence of solubility is governed by the enthalpy of solution. For most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with increasing temperature.[15]

Strategic Solvent Selection for Profile Development

A comprehensive solubility profile requires testing in a variety of organic solvents representing different classes and polarities. The selection should be systematic and relevant to potential applications in synthesis, purification, and formulation.[16]

Table 1: Recommended Organic Solvents for Solubility Profiling

| Solvent Class | Solvent Example | Polarity | Rationale for Inclusion |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | High | Common solvents for synthesis and purification; act as both hydrogen bond donors and acceptors. |

| Ketones (Aprotic) | Acetone, Methyl Ethyl Ketone | Medium-High | Good general-purpose solvents with strong dipole moments. |

| Esters (Aprotic) | Ethyl Acetate | Medium | Frequently used in chromatography and extraction processes. |

| Halogenated | Dichloromethane | Medium | Effective at dissolving a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (THF) | Medium | Aprotic solvent with good solvating power for moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene | Low | Represents nonpolar aromatic solvents used in synthesis. |

| Aliphatic Hydrocarbons | n-Hexane, Heptane | Very Low | Establishes the lower limit of solubility in nonpolar media. |

| Amides (Aprotic) | Dimethylformamide (DMF) | High | Strong polar aprotic solvent, often used for poorly soluble compounds. |

| Sulfoxides (Aprotic) | Dimethyl Sulfoxide (DMSO) | High | A powerful and versatile solvent, particularly for screening assays.[7] |

Experimental Protocols for Quantitative Solubility Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols must be followed. These protocols should be conducted in accordance with Good Laboratory Practices (GLP), which emphasize proper documentation, calibration of instruments, and method validation.[17][18]

General Workflow for Solubility Measurement

The following diagram illustrates a typical workflow for determining the solubility of a novel compound.

Caption: General experimental workflow for solubility determination.

Isothermal Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[19]

Methodology:

-

Preparation: Add an excess amount of solid Methyl 5-bromo-2-fluoro-3-methoxybenzoate to a series of vials, each containing a known volume of a different organic solvent from Table 1. An excess of solid is crucial to ensure that a saturated solution is formed.[19]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The attainment of equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration of the solute in the solution remains constant.[20]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method.

Analytical Techniques for Quantification

The choice of analytical technique will depend on the properties of the solute and the required sensitivity. All analytical methods must be validated for accuracy, precision, linearity, and range.

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.[21]

Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving Methyl 5-bromo-2-fluoro-3-methoxybenzoate from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Caption: Workflow for solubility determination using HPLC.

This method is simpler and faster than HPLC but is less specific. It is suitable when the compound has a distinct chromophore and the solvent does not interfere with its absorbance.

Protocol:

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax to create a Beer-Lambert law calibration curve.

-

Sample Analysis: Dilute the filtered supernatant to an absorbance value within the linear range of the calibration curve and measure its absorbance.

-

Calculation: Determine the concentration from the calibration curve and adjust for the dilution.

The gravimetric method is a direct and simple technique but is generally less sensitive and requires larger amounts of material.[22]

Protocol:

-

Sample Collection: Carefully transfer a known volume or weight of the filtered supernatant into a pre-weighed, solvent-resistant container.

-

Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Drying and Weighing: Dry the container with the solid residue to a constant weight.

-

Calculation: The solubility is calculated as the mass of the residue per volume/mass of the solvent used.

Data Presentation and Reporting

The clear and comprehensive reporting of solubility data is crucial for its interpretation and use by other researchers.[22]

Table 2: Example Solubility Data Table for Methyl 5-bromo-2-fluoro-3-methoxybenzoate

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Methanol | 25 | Experimental Value | Calculated Value | HPLC |

| 37 | Experimental Value | Calculated Value | HPLC | |

| Ethanol | 25 | Experimental Value | Calculated Value | HPLC |

| 37 | Experimental Value | Calculated Value | HPLC | |

| Acetone | 25 | Experimental Value | Calculated Value | UV-Vis |

| 37 | Experimental Value | Calculated Value | UV-Vis | |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | HPLC |

| 37 | Experimental Value | Calculated Value | HPLC | |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Gravimetric |

| 37 | Experimental Value | Calculated Value | Gravimetric | |

| Toluene | 25 | Experimental Value | Calculated Value | Gravimetric |

| 37 | Experimental Value | Calculated Value | Gravimetric | |

| n-Hexane | 25 | Experimental Value | Calculated Value | Gravimetric |

| 37 | Experimental Value | Calculated Value | Gravimetric | |

| DMSO | 25 | Experimental Value | Calculated Value | HPLC |

| 37 | Experimental Value | Calculated Value | HPLC |

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination of the solubility profile of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in a range of organic solvents. By integrating theoretical principles with validated experimental protocols, researchers can generate high-quality, reliable data that is essential for the advancement of drug discovery and development projects. The resulting solubility profile will not only aid in the optimization of synthetic and purification processes but will also provide critical insights for formulation scientists working to develop effective delivery systems for this compound. Future work could involve the use of this experimental data to build and refine quantitative structure-property relationship (QSPR) models, which could then be used to predict the solubility of related analogues, further accelerating the drug discovery process.[23][24]

References

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60.

-

Schär, H. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 931-933. [Link]

- Pardeshi, S., et al. (2021). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 223, 113645.

- CfPIE. (2022). Analytical Method Validation under Good Laboratory Practices (GLPs).

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Cayman Chemical. Solubility Factors When Choosing a Solvent. Cayman Chemical Company.

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

- Fiveable. Methoxy Definition - Organic Chemistry Key Term. Fiveable.

-

World Health Organization. (2012). Annex 4: Guidance on the conduct of solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 970. [Link]

- GCPlearning. (n.d.).

- Grienke, U., et al. (2014). Solvent selection for pharmaceuticals. International Journal of Pharmaceutics, 473(1-2), 1-13.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

-

Alhadab, A., et al. (2019). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 11(19), 2537-2553. [Link]

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5559-5561.

- Walsh Medical Media. (2011).

- Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions.

-

PubChem. Benzoic Acid. National Center for Biotechnology Information. [Link]

-

INCHEM. (2000). BENZOIC ACID AND SODIUM BENZOATE. International Programme on Chemical Safety. [Link]

-

Kamal, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747. [Link]

-

Nummert, V., & Piirsalu, M. (2000). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (3), 583-594. [Link]

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Processes, 9(8), 1436. [Link]

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?.

- Wikipedia. Solubility.

- JoVE. (2020). Solubility - Concept. Journal of Visualized Experiments.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Lund University Publications.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- ResearchGate. (2013).

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Scribd. 4 - Solubility - Gravimetric Method.

- Wired Chemist. Gravimetric Analysis.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.

- ACS Publications. (2016).

- MaterialsZone. (2025).

- Biobide. (2024).

- Spectroscopy Online. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.

- World Health Organization. (2009).

- ResearchGate. (2021).

- Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions.

- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?.

- Wikipedia. Solubility.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analytical Method Validation under Good Laboratory Practices (GLPs) [rsc.org]

- 3. Analytical Method Validation Under Good Laboratory Practices - GLPs [gcplearning.com]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 17. researchgate.net [researchgate.net]

- 18. BENZOIC ACID AND SODIUM BENZOATE [inchem.org]

- 19. who.int [who.int]

- 20. pubs.acs.org [pubs.acs.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Guidelines for Reporting Solubility Data [trc.nist.gov]

- 23. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. As a versatile building block, its unique substitution pattern offers multiple reaction sites for further molecular elaboration. This document outlines a robust two-step synthetic pathway, beginning with the regioselective bromination of 2-fluoro-3-methoxybenzoic acid, followed by esterification. We delve into the mechanistic rationale behind the synthetic strategy, provide detailed, field-tested laboratory protocols, and present a full suite of characterization data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to ensure the unequivocal identification and purity assessment of the final compound. This guide is intended for researchers and professionals in drug development and synthetic organic chemistry.

Introduction: The Significance of Polysubstituted Benzoate Scaffolds

Halogenated benzoic acid derivatives and their corresponding esters are cornerstone synthons in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of halogen substituents, such as bromine and fluorine, provides critical handles for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental to modern drug discovery.[1] Furthermore, the incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a prized element in medicinal chemistry.

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a prime example of such a scaffold. Its structure features:

-

A bromo group, ideal for introducing molecular diversity through cross-coupling.

-

A fluoro group, for enhancing biological performance.

-

A methoxy group, which influences electronic properties and can be a site for ether cleavage if desired.

-

A methyl ester functional group, which can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.[1]

This guide provides the necessary technical details to empower researchers to confidently synthesize and validate this valuable chemical intermediate.

Synthetic Strategy and Mechanistic Considerations

The synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate is most efficiently approached via a two-step sequence starting from 2-fluoro-3-methoxybenzoic acid. The overall transformation is depicted below.

Caption: Overall synthetic workflow for Methyl 5-bromo-2-fluoro-3-methoxybenzoate.

Step 1: Regioselective Electrophilic Bromination

The key challenge in this synthesis is achieving the correct regioselectivity during the bromination of the aromatic ring. The substitution pattern is governed by the directing effects of the three existing substituents:

-

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.

-

-F (Fluoro): A deactivating, but ortho, para-directing group.

-

-COOH (Carboxylic Acid): A strongly deactivating, meta-directing group.

The position C-5 is para to the fluorine atom, meta to the carboxylic acid, and meta to the methoxy group. However, the combined activating influence of the ortho-fluorine and para-methoxy groups strongly directs electrophilic attack to the C-5 position. The use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is an effective method for this transformation, providing a source of electrophilic bromine (Br⁺).[2] The strong acid protonates the carboxylic acid, further deactivating the ring and ensuring a controlled reaction.

Step 2: Esterification

With the carboxylic acid intermediate in hand, the final step is a standard esterification. While a classic Fischer esterification (refluxing in methanol with a catalytic amount of strong acid) is feasible, a more robust and irreversible method is preferred to ensure high conversion. The conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is an excellent choice.[2][3] The highly reactive acyl chloride then readily reacts with methanol to form the desired methyl ester, with the reaction driven to completion by the formation of gaseous byproducts (SO₂ and HCl).

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Thionyl chloride and sulfuric acid are highly corrosive and should be handled with extreme care.

Protocol 1: Synthesis of 5-Bromo-2-fluoro-3-methoxybenzoic Acid

-

To a solution of concentrated sulfuric acid (100 mL), add 2-fluoro-3-methoxybenzoic acid (17.0 g, 0.1 mol) in portions, ensuring the temperature is maintained below 10°C with an ice bath.

-

Once the substrate is fully dissolved, add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) portion-wise, keeping the internal temperature below 5°C.

-

Stir the resulting mixture at 0-5°C for 3 hours.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Upon completion, slowly and carefully pour the reaction mixture into 1 L of ice water with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Dry the collected solid under vacuum at 50°C to afford 5-bromo-2-fluoro-3-methoxybenzoic acid as a white to off-white solid. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 5-bromo-2-fluoro-3-methoxybenzoic acid (24.9 g, 0.1 mol) in methanol (150 mL).[2]

-

Cool the suspension in an ice bath and slowly add thionyl chloride (11 mL, 0.15 mol) dropwise via an addition funnel.[2]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65-70°C) for 4 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography (Eluent: 5-10% Ethyl Acetate in Hexane) to afford Methyl 5-bromo-2-fluoro-3-methoxybenzoate as a white crystalline solid or a colorless oil.[2]

Characterization and Data Analysis

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. The expected data is summarized below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈BrFO₃ |

| Molecular Weight | 263.06 g/mol |

| Appearance | White crystalline solid or colorless oil |

| Purity | >98% (by GC/NMR) |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectrometer: 400 MHz, Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.45 | dd | 1H | Ar-H (H-6) | J(H,H) ≈ 2.5, J(H,F) ≈ 6.0 |

| ~7.20 | dd | 1H | Ar-H (H-4) | J(H,H) ≈ 2.5, J(H,F) ≈ 9.0 |

| 3.92 | s | 3H | -OCH₃ (Ester) | - |

| 3.90 | s | 3H | -OCH₃ (Methoxy) | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectrometer: 100 MHz, Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 (d) | C =O (Ester) |

| ~155.0 (d) | C -F |

| ~148.0 | C -OCH₃ |

| ~128.5 (d) | C -H (Aromatic) |

| ~120.0 (d) | C -COOCH₃ |

| ~118.0 (d) | C -H (Aromatic) |

| ~115.0 | C -Br |

| ~62.0 | Ar-OC H₃ |

| ~52.5 | Ester-OC H₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy Sample: KBr pellet or neat film

| Wavenumber (cm⁻¹) | Assignment |

| 2950-3000 | C-H stretch (methyl) |

| ~1735 | C=O stretch (ester) |

| 1580, 1470 | C=C stretch (aromatic) |

| ~1270 | C-O stretch (ester & ether) |

| ~1220 | C-F stretch |

| ~650 | C-Br stretch |

Mass Spectrometry (MS) Method: Electron Ionization (EI)

| m/z | Assignment | Note |

| 262/264 | [M]⁺ | Molecular ion peak showing characteristic 1:1 ratio for Bromine isotopes (⁷⁹Br/⁸¹Br) |

| 231/233 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 203/205 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

Conclusion

This guide provides a validated and detailed pathway for the synthesis and characterization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate. The two-step synthesis is efficient and relies on well-understood reaction mechanisms, ensuring high regioselectivity and yield. The comprehensive characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. This versatile halogenated building block is now accessible for further application in the discovery and development of novel chemical entities.

References

-

SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

ResearchGate. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

ResearchGate. (n.d.). (PDF) Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

-

PubMed. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Retrieved from [Link]

-

ChemRxiv. (n.d.). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

ResearchGate. (n.d.). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]

-

NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted benzene ring offers multiple points for further chemical modification, making it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of the synthetic pathway to this compound, starting from commercially available materials. It delves into the rationale behind the chosen synthetic strategy, detailed experimental protocols, and the critical safety considerations necessary for a successful and safe synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate is most efficiently achieved through a two-step process starting from 2-fluoro-3-methoxybenzoic acid. This starting material is readily available from commercial suppliers. The overall synthetic transformation is outlined below:

Caption: Synthetic workflow for Methyl 5-bromo-2-fluoro-3-methoxybenzoate.

The synthesis involves two key transformations:

-

Regioselective Electrophilic Aromatic Bromination: The first step is the bromination of the aromatic ring of 2-fluoro-3-methoxybenzoic acid. The regioselectivity of this reaction is crucial for obtaining the desired 5-bromo isomer.

-

Fischer Esterification: The second step involves the conversion of the carboxylic acid group of the brominated intermediate into a methyl ester.

Step 1: Regioselective Bromination of 2-fluoro-3-methoxybenzoic acid

The introduction of a bromine atom onto the benzene ring is an electrophilic aromatic substitution reaction. The position of bromination is directed by the existing substituents on the ring: the fluoro, methoxy, and carboxylic acid groups.

-

Methoxy group (-OCH₃): This is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance.

-

Fluoro group (-F): This is a deactivating ortho, para-director. It withdraws electron density through induction but can donate electron density through resonance.

-

Carboxylic acid group (-COOH): This is a deactivating meta-director, withdrawing electron density from the ring.

Considering the positions on the 2-fluoro-3-methoxybenzoic acid ring, the C5 position is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group. This makes the C5 position the most electron-rich and sterically accessible for electrophilic attack. Therefore, bromination is expected to occur with high regioselectivity at this position.

N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, often used in conjunction with a strong acid catalyst like sulfuric acid to generate the active brominating species.

Experimental Protocol: Synthesis of 5-bromo-2-fluoro-3-methoxybenzoic acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-fluoro-3-methoxybenzoic acid | 170.14 | 10.0 g | 0.0588 |

| N-Bromosuccinimide (NBS) | 177.98 | 11.0 g | 0.0618 |

| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Ice-water | - | 200 mL | - |

| Ethanol | 46.07 | As needed for recrystallization | - |

Procedure:

-

In a 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (0.0588 mol) of 2-fluoro-3-methoxybenzoic acid in 100 mL of dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 20 mL of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

-

Portion-wise, add 11.0 g (0.0618 mol) of N-bromosuccinimide to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-water with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from ethanol to yield pure 5-bromo-2-fluoro-3-methoxybenzoic acid as a white to off-white solid.

Step 2: Esterification of 5-bromo-2-fluoro-3-methoxybenzoic acid

The final step is the conversion of the carboxylic acid to its methyl ester. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and using a large excess of methanol helps to drive the equilibrium towards the product side.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromo-2-fluoro-3-methoxybenzoic acid | 249.03 | 10.0 g | 0.0401 |

| Methanol | 32.04 | 100 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

| Brine | - | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (0.0401 mol) of 5-bromo-2-fluoro-3-methoxybenzoic acid in 100 mL of methanol.

-

Carefully add 2 mL of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in 100 mL of ethyl acetate and carefully wash with 50 mL of water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-bromo-2-fluoro-3-methoxybenzoate.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Considerations

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

-

N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also an oxidizing agent and may intensify fire.[2][3] Avoid contact with skin and eyes, and keep away from combustible materials.[1]

-

Concentrated Sulfuric Acid: A highly corrosive and strong oxidizing agent. Causes severe skin and eye burns. Handle with extreme care and add it slowly to other solutions to avoid splashing and excessive heat generation.

-

Thionyl Chloride (if used as an alternative for esterification): A toxic and corrosive liquid that reacts violently with water, releasing toxic gases.[6][7][8][9] It causes severe skin burns and eye damage and is toxic if inhaled.[6][7][8] All operations involving thionyl chloride must be carried out in a fume hood.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate from 2-fluoro-3-methoxybenzoic acid is a robust and efficient two-step process. Careful control of reaction conditions, particularly during the regioselective bromination step, is key to achieving a high yield of the desired product. Adherence to strict safety protocols is paramount throughout the synthesis due to the hazardous nature of the reagents involved. This guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. echemi.com [echemi.com]

- 8. bionium.miami.edu [bionium.miami.edu]

- 9. carlroth.com:443 [carlroth.com:443]

Chemical structure and molecular weight of Methyl 5-bromo-2-fluoro-3-methoxybenzoate

An In-Depth Technical Guide to Methyl 5-bromo-2-fluoro-3-methoxybenzoate

This guide provides a comprehensive technical overview of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a halogenated and functionalized aromatic compound of significant interest to professionals in organic synthesis and medicinal chemistry. We will explore its core molecular attributes, logical synthetic pathways, and its potential as a versatile building block in the development of complex molecular architectures, particularly within the pharmaceutical landscape.

Core Molecular Attributes